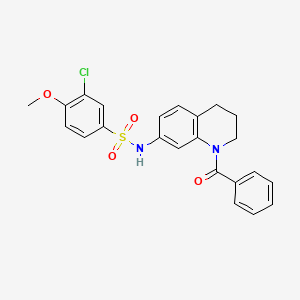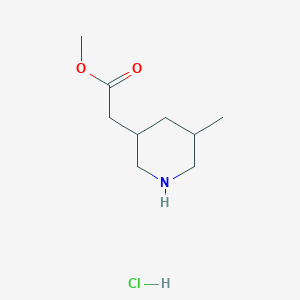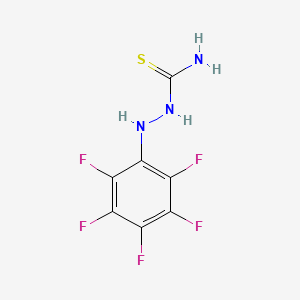![molecular formula C24H22ClN5O3 B2490575 1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207059-41-3](/img/structure/B2490575.png)
1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related triazole derivatives often involves the cyclization of azides and alkynes, a process known as the Huisgen cycloaddition, which is a cornerstone of click chemistry. For compounds similar to the one , synthesis might include steps such as the treatment of amino-triazoles with selected aldehydes, followed by reduction processes to afford the desired triazole derivatives with specific substituents (Bekircan et al., 2008).
Molecular Structure Analysis
The structural elucidation of such compounds typically involves spectroscopic techniques like NMR, IR, and possibly X-ray crystallography. The presence of multiple functional groups, including the triazole ring, chlorophenyl, and dimethoxyphenyl groups, contributes to the complexity of the molecular structure. The crystal structure of related compounds reveals details such as bond lengths, angles, and molecular conformations, which are critical for understanding the compound's chemical behavior (Anuradha et al., 2014).
Chemical Reactions and Properties
Compounds with a 1,2,3-triazole core are known for their reactivity towards various chemical agents. The presence of the triazole ring can lead to reactions such as N-alkylation, oxidation, and further functionalization. The chlorophenyl and dimethoxyphenyl substituents also open up pathways for electrophilic substitution reactions, potentially leading to a wide array of derivatives (Kan, 2015).
Physical Properties Analysis
The physical properties of such a compound, including melting point, solubility, and crystal structure, can be significantly influenced by its molecular geometry and the nature of its substituents. The triazole ring, being a heterocyclic compound, along with chlorophenyl and dimethoxyphenyl groups, can impart unique physical characteristics to the molecule, affecting its solubility in various solvents and its crystalline form (Palafox et al., 2023).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity, and stability, are dictated by the molecular structure. The electron-withdrawing effect of the chlorophenyl group and the electron-donating effect of the dimethoxyphenyl group can influence the electronic distribution within the molecule, affecting its reactivity. The triazole ring is known for its stability and ability to participate in hydrogen bonding, which can also impact the compound's chemical behavior (Meva et al., 2021).
Applications De Recherche Scientifique
Antioxidant and Antiradical Activities
A related compound in the 1,2,4-triazole class, specifically 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole, demonstrated antioxidant and antiradical activities. This suggests potential research applications of the subject compound in these areas (Bekircan et al., 2008).
Anticancer and Anti-5-Lipoxygenase Agents
Novel pyrazolopyrimidines derivatives, which share structural similarities with the subject compound, were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents. This indicates potential research avenues for the subject compound in cancer and inflammatory disease treatment (Rahmouni et al., 2016).
Synthesis and Characterization
The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, which is structurally related to the subject compound, was explored. Understanding synthesis pathways can aid in the development of similar compounds for various research applications (Kan, 2015).
Antimicrobial Applications
Derivatives of pyrrole with similar structural features showed promise as antimicrobial agents. This suggests that the subject compound could be explored for antimicrobial properties (Biointerface Research in Applied Chemistry, 2020).
Molecular Docking and In Vitro Screening
Compounds with a pyridine and fused pyridine structure, related to the subject compound, were subjected to molecular docking screenings towards GlcN-6-P synthase. This indicates potential for the subject compound in computational and in vitro screening applications (Flefel et al., 2018).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O3/c1-32-20-10-9-16(14-21(20)33-2)11-13-27-24(31)22-23(17-6-5-12-26-15-17)30(29-28-22)19-8-4-3-7-18(19)25/h3-10,12,14-15H,11,13H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWRPMKCNHTCTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol trihydrochloride](/img/structure/B2490495.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![5-Chloro-4-methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2490501.png)



![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2490507.png)


![5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide](/img/structure/B2490511.png)
![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2490514.png)